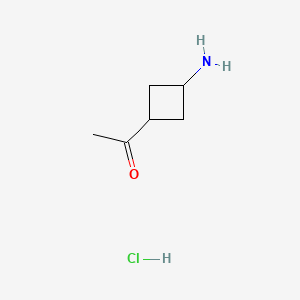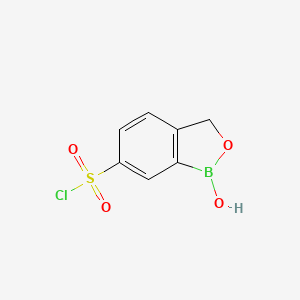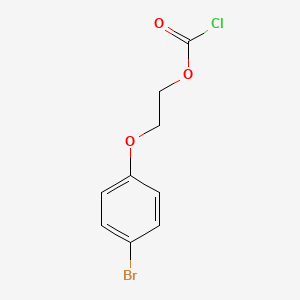![molecular formula C11H12ClN3O2 B6610212 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2247107-75-9](/img/structure/B6610212.png)
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride (AMPT) is a synthetic small molecule that has been studied extensively for its potential applications in scientific research. AMPT has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO), which plays a key role in the regulation of neurotransmitter levels in the brain. AMPT has also been studied for its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders.
Scientific Research Applications
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been widely studied for its potential applications in scientific research. It has been used as a tool to study the function of MAO and its role in the regulation of neurotransmitter levels in the brain. This compound has also been used to study the effects of MAO inhibitors on the metabolism of neurotransmitters, such as serotonin and dopamine. In addition, this compound has been used to study the effects of MAO inhibitors on the release of neurotransmitters from nerve cells and to study the effects of MAO inhibitors on the activity of other enzymes involved in the metabolism of neurotransmitters.
Mechanism of Action
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride acts as an inhibitor of MAO by binding to the active site of the enzyme and preventing its activity. This inhibition of MAO activity results in increased levels of neurotransmitters, such as serotonin and dopamine, in the brain. The increased levels of these neurotransmitters can lead to a variety of effects, including improved mood, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects
The inhibition of MAO by this compound has been shown to have a variety of biochemical and physiological effects. The increased levels of serotonin and dopamine in the brain can lead to improved mood, increased alertness, and improved cognitive function. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the levels of certain hormones, such as cortisol.
Advantages and Limitations for Lab Experiments
The use of 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and purify. In addition, this compound is a relatively selective inhibitor of MAO, meaning that it does not affect the activity of other enzymes involved in the metabolism of neurotransmitters. However, this compound has some limitations, including the fact that it is not very stable and rapidly decomposes in the presence of air and light.
Future Directions
The potential future directions of research on 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride are numerous. Further studies could be conducted to explore the effects of this compound on other enzymes involved in the metabolism of neurotransmitters and to explore the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. In addition, further studies could be conducted to explore the effects of this compound on other biochemical and physiological processes, such as inflammation and oxidative stress. Finally, further studies could be conducted to explore the potential of this compound as a tool for studying the effects of MAO inhibitors on the release of neurotransmitters from nerve cells.
Synthesis Methods
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is synthesized from the reaction of 4-aminoacetophenone with 2-methyl-2,4-dihydro-1H-pyrimidine-4-thione hydrochloride in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as ethanol, at a temperature of around 70°C. The product is then purified by column chromatography and recrystallization. The final product is a white powder that is soluble in water and has a melting point of 145-148°C.
Properties
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-5-7-1-3-8(4-2-7)9-6-13-11(16)14-10(9)15;/h1-4,6H,5,12H2,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXVXUAMFBFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)



![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)





